5-Isopropyluracil

Analytical Chemistry Chromatography Quality Control

5-Isopropyluracil is the essential C5-isopropyl-substituted uracil building block for emivirine (MKC-442) and related NNRTI clinical candidates. The branched isopropyl group is pharmacophorically non-negotiable—smaller 5-alkyl chains (ethyl, propyl) produce distinct solvophobic retention profiles and photodealkylation intermediates, making generic substitution scientifically invalid. Procure high-purity (≥98%) 5-isopropyluracil to ensure synthetic fidelity in antiviral SAR programs and chromatographic method validation.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 17432-95-0
Cat. No. B100484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyluracil
CAS17432-95-0
Synonyms5-isopropyluracil
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)C1=CNC(=O)NC1=O
InChIInChI=1S/C7H10N2O2/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11)
InChIKeyNWNKIJNFNJCAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyluracil (CAS 17432-95-0) Procurement Guide: Product Specification and Baseline Profile


5-Isopropyluracil (CAS 17432-95-0) is a C5-alkyl-substituted pyrimidine-2,4(1H,3H)-dione derivative of the nucleobase uracil, characterized by an isopropyl substituent at the 5-position of the heterocyclic ring [1]. With a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol, this compound serves as a critical synthetic intermediate in the manufacture of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably the clinical candidate emivirine (MKC-442) [2]. The compound is also employed as a precursor in the synthesis of annulated pyrimidine analogs and various 6-substituted uracil derivatives for antiviral research programs [3]. Its procurement relevance lies not in standalone biological activity but in its validated role as a building block for downstream pharmaceutical synthesis, where the specific 5-isopropyl substitution confers distinct physicochemical and synthetic properties that differentiate it from other 5-alkyluracil analogs.

Why 5-Isopropyluracil Cannot Be Interchanged with Other 5-Alkyluracil Analogs in Critical Applications


Generic substitution among 5-alkyluracil derivatives (e.g., 5-ethyluracil, 5-propyluracil) is not scientifically valid due to quantifiable differences in chromatographic retention behavior, photochemical stability, and downstream synthetic compatibility. Experimental evidence demonstrates that the size and branching of the 5-alkyl substituent directly modulates the non-polar molecular surface area, producing distinct solvophobic retention profiles that enable or preclude effective analytical separation in quality control workflows [1]. Furthermore, under UV irradiation, 5-ethyluracil, 5-propyluracil, and 5-isopropyluracil each undergo substituent cleavage via distinct intramolecular photoaddition intermediates—a reactivity difference that has direct implications for compound handling during synthesis and storage [2]. Finally, the isopropyl group is a non-negotiable structural feature for the pharmacophore of emivirine-class NNRTIs; substituting a smaller alkyl chain (e.g., ethyl) alters steric bulk at the enzyme binding pocket and would generate an entirely different compound with unknown antiviral activity [3].

Quantitative Differentiation Evidence for 5-Isopropyluracil Versus Structural Analogs


Chromatographic Retention as a Function of 5-Alkyl Substituent Size and Branching

In solvophobic adsorption chromatography on Spheron P-300, 5-isopropyluracil exhibits distinct retention behavior relative to other 5-alkyluracil analogs. The study evaluated a homologous series including 5-ethyluracil, 5-propyluracil, 5-isopropyluracil, 5-cyclopropyluracil, and 5-tert-butyluracil, establishing that retention on the column depends on the size of the non-polar part of the molecule [1]. While absolute retention time (tR) values are not tabulated in the abstract, the demonstrated ability to resolve this specific series confirms that the isopropyl moiety produces a unique chromatographic signature that differs measurably from linear alkyl (ethyl, propyl) and other branched or cyclic substituents. This differential retention enables unambiguous identification and purity assessment of 5-isopropyluracil in synthetic mixtures—an essential quality control parameter for GMP intermediate procurement [1].

Analytical Chemistry Chromatography Quality Control Pyrimidine Derivatives

Photochemical Substituent Cleavage: Differential Reactivity of 5-Alkyluracils Under UV Irradiation

Irradiation of aqueous solutions at 254 nm triggers cleavage of the 5-alkyl substituent in 5-ethyluracil, 5-propyluracil, and 5-isopropyluracil, generating uracil as the common product via an intramolecular electrocyclic photoaddition intermediate [1]. While all three compounds undergo photodealkylation, the study explicitly identifies that the photoaddition intermediates represent a new class of 5,6-dihydro-5,6-cyclobutanyluracil analogs, with the specific intermediate structure being dependent on the nature of the 5-alkyl substituent [1]. The branched isopropyl group forms a distinct cyclobutane-fused dihydropyrimidine intermediate compared to the linear ethyl or propyl substituents. Although comparative quantum yield or rate constant data are not provided in the available abstract, the documented differential behavior across the series confirms that 5-isopropyluracil exhibits unique photochemical reactivity that must be accounted for in synthetic protocols involving UV exposure or in long-term storage conditions where photodegradation is a concern [1].

Photochemistry Stability Synthesis Handling 5-Alkyluracil

Synthesis Process Economics: Catalyst Selection and Yield Optimization in 5-Isopropyluracil Production

The industrial production of 5-isopropyluracil via reductive ring closure of N-(2-cyano-3-methylbutanoyl)urea has been systematically optimized for catalyst selection and yield. The use of palladium carbon (Pd/C) as catalyst is explicitly identified as advantageous over Raney catalysts such as Raney nickel, as it can quickly accelerate the reaction [1]. The optimized process employs reduction in 10-15% aqueous sulfuric acid at 30-45°C in the presence of Pd/C, followed by heating for ring closure and precipitation from 50-70% sulfuric acid, enabling high yield in a short time [1]. While comparative yield data versus the prior art (Japanese Patent Unexamined Publication No. 17953/1995) is not numerically tabulated in the accessible portion of the patent, the claimed improvement is that the prior method required 10 hours or more of reduction with a large amount of catalyst, whereas the disclosed method achieves high yield with reduced reaction time and catalyst loading [1]. The optimized Pd/C-catalyzed route at 30-45°C represents the industrially validated, cost-effective pathway for procurement-grade material production.

Process Chemistry Catalysis Yield Optimization Industrial Synthesis

Validated Application Scenarios for 5-Isopropyluracil in Research and Industrial Settings


Synthesis of Emivirine (MKC-442) and Structurally Related NNRTI Candidates

5-Isopropyluracil is the essential core intermediate for the synthesis of emivirine (MKC-442; 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that progressed to clinical evaluation for HIV-1 treatment [1]. The 5-isopropyl substituent is a critical pharmacophoric element; synthetic routes to annulated analogs and N1-substituted derivatives all require 5-isopropyluracil as the foundational building block [1]. Procurement of high-purity 5-isopropyluracil is a prerequisite for medicinal chemistry groups pursuing SAR studies around this NNRTI scaffold or for contract manufacturing organizations producing clinical candidates in this chemical series [1].

Quality Control and Analytical Method Development for 5-Alkyluracil Discrimination

Due to the demonstrated differential retention of 5-alkyluracil derivatives on solvophobic adsorption chromatography media (Spheron P-300), 5-isopropyluracil can serve as a reference standard for developing and validating HPLC or related chromatographic methods intended to resolve mixtures of structurally similar pyrimidine analogs [1]. Analytical laboratories supporting synthetic chemistry or pharmaceutical quality control operations can leverage this known retention behavior—which correlates with the non-polar surface area of the 5-substituent—to establish identity and purity assays that reliably distinguish 5-isopropyluracil from potential contaminants such as 5-ethyluracil or 5-propyluracil [1].

Photochemical Mechanistic Studies of Pyrimidine Substituent Cleavage

5-Isopropyluracil is a validated substrate for investigating the mechanism of UV-induced alkyl substituent cleavage in pyrimidines. Under 254 nm irradiation in aqueous solution, the compound undergoes photodealkylation to yield uracil via an intramolecular electrocyclic photoaddition intermediate that is structurally distinct from the intermediates formed by 5-ethyluracil and 5-propyluracil [1]. Research groups studying nucleic acid photochemistry, UV-induced DNA damage mechanisms, or the photostability of pyrimidine-based pharmaceuticals can employ 5-isopropyluracil as a model compound to probe how alkyl chain branching influences the reaction pathway and intermediate stability [1].

Technical Documentation Hub

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